molecular formula C21H40O2 B13411916 Methyl gadoleate CAS No. 67810-35-9

Methyl gadoleate

Cat. No.: B13411916
CAS No.: 67810-35-9
M. Wt: 324.5 g/mol
InChI Key: XEJYCWVISZMIDA-SEYXRHQNSA-N
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Description

Methyl gadoleate, also known as methyl 9-eicosenoate, is a fatty acid methyl ester derived from gadoleic acid. It is a monounsaturated fatty acid with the molecular formula C21H40O2. This compound is commonly found in various natural oils and has significant industrial and scientific applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl gadoleate can be synthesized through the transesterification of gadoleic acid with methanol. This reaction typically requires a catalyst, such as sodium methoxide or potassium hydroxide, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the fatty acid to its methyl ester .

Industrial Production Methods: In an industrial setting, this compound is often produced from natural oils rich in gadoleic acid. The oil undergoes a transesterification process with methanol in the presence of a catalyst. The resulting mixture is then purified through distillation and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Methyl gadoleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl gadoleate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl gadoleate involves its interaction with cellular membranes and enzymes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Methyl gadoleate’s unique structure, with a single cis double bond, provides distinct chemical reactivity and physical properties compared to other fatty acid methyl esters. Its ability to undergo specific reactions like olefin metathesis makes it valuable in the synthesis of complex organic molecules .

Properties

CAS No.

67810-35-9

Molecular Formula

C21H40O2

Molecular Weight

324.5 g/mol

IUPAC Name

methyl (Z)-icos-9-enoate

InChI

InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h12-13H,3-11,14-20H2,1-2H3/b13-12-

InChI Key

XEJYCWVISZMIDA-SEYXRHQNSA-N

Isomeric SMILES

CCCCCCCCCC/C=C\CCCCCCCC(=O)OC

Canonical SMILES

CCCCCCCCCCC=CCCCCCCCC(=O)OC

Origin of Product

United States

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